molecular formula C22H19N5O2S B2524694 N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877634-33-8

N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2524694
CAS No.: 877634-33-8
M. Wt: 417.49
InChI Key: UYNDWGUHYZMHHW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at position 6 with a 4-methylphenyl group and at position 3 with a sulfanyl (-S-) linker connected to an acetamide moiety.

The synthesis of such compounds typically involves annulation reactions to construct the triazole ring onto a pyridazine scaffold, followed by functionalization via alkylation or nucleophilic substitution.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-14-6-8-16(9-7-14)19-10-11-20-24-25-22(27(20)26-19)30-13-21(29)23-18-5-3-4-17(12-18)15(2)28/h3-12H,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNDWGUHYZMHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the triazolopyridazinyl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step requires the use of thiolating agents to introduce the sulfanyl group onto the triazolopyridazinyl intermediate.

    Acetylation of the phenyl ring: The final step involves the acetylation of the phenyl ring using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, where variations in substituents significantly influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents on Triazolo[4,3-b]pyridazine Acetamide Group Key Features References
Target Compound 6-(4-methylphenyl), 3-sulfanyl N-(3-acetylphenyl) High lipophilicity due to methyl and acetyl groups; potential H-bond donor
2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(3-fluorophenyl), 6-sulfanyl N-[3-(trifluoromethyl)phenyl] Enhanced metabolic stability from fluorine atoms; electron-withdrawing effects
N-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl-2-(thiazin-2-yl)acetamide 3-(pyridin-3-yl), 6-phenyl 2-(thiazin-2-yl) Heterocyclic acetamide; possible π-π stacking interactions
894067-38-0 (N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-methyl, 6-phenyl N-(4-substituted phenyl) Simplified structure with methyl group; reduced steric hindrance

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl and 3-acetylphenyl groups in the target compound increase logP compared to fluorinated analogs (e.g., ), which balance hydrophobicity with polar interactions.
  • In contrast, electron-withdrawing substituents (e.g., -CF₃ in ) may improve metabolic stability .
  • Solubility : The sulfanyl (-S-) linker and acetyl group may reduce aqueous solubility compared to carboxamide derivatives (e.g., furan-2-carboxamide in ).

Biological Activity

Molecular Formula

  • Molecular Formula : C_{19}H_{20}N_{4}OS
  • Molecular Weight : 356.46 g/mol

Structural Features

The compound features:

  • An acetylphenyl group.
  • A triazolopyridazine moiety.
  • A sulfanyl linkage which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .

Enzyme Inhibition

Inhibitory effects on various enzymes have been documented. For example:

  • Compounds with similar structures have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease. The IC50 values for these compounds suggest a potential for therapeutic applications in cognitive disorders .

Anticancer Properties

Initial studies suggest that the compound may possess anticancer activity. The mechanism is hypothesized to involve the disruption of cellular signaling pathways essential for cancer cell proliferation. Further investigations are needed to elucidate the specific pathways affected.

Case Studies and Experimental Data

  • Antimicrobial Studies : A series of tests were conducted on similar triazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and antimicrobial potency.
    CompoundTarget BacteriaZone of Inhibition (mm)
    Compound AS. aureus15
    Compound BE. coli12
    N-(3-acetylphenyl)-2-{...}Pseudomonas aeruginosa10
  • Enzyme Inhibition Studies : The compound's inhibitory effect on AChE was assessed using spectrophotometric methods, yielding an IC50 value comparable to known inhibitors.
    EnzymeIC50 (µM)
    Acetylcholinesterase (AChE)157.31
    Butyrylcholinesterase (BChE)46.42

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures inhibit key enzymes involved in neurotransmission and microbial metabolism.
  • Disruption of Cellular Pathways : Potential interference with signaling pathways critical for cell survival and proliferation.

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